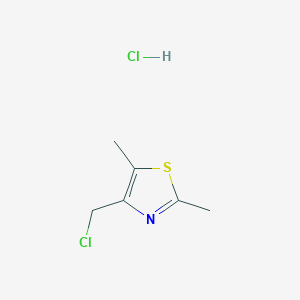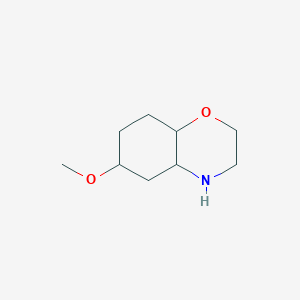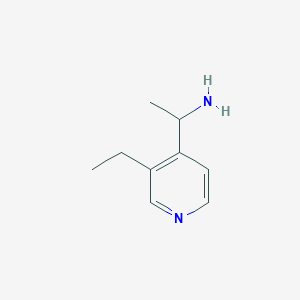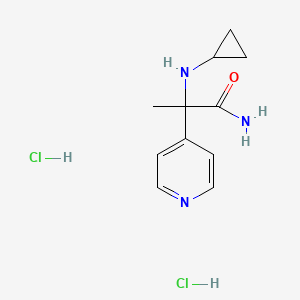
2-(Cyclopropylamino)-2-(pyridin-4-yl)propanamide dihydrochloride
Vue d'ensemble
Description
2-(Cyclopropylamino)-2-(pyridin-4-yl)propanamide dihydrochloride, also known as 2-(CPAP) dihydrochloride, is an organic compound with a wide range of applications in scientific research and biotechnology. It is a cyclopropyl derivative of pyridine, and is a colorless, crystalline solid that is soluble in water, alcohol, and chloroform. 2-(CPAP) dihydrochloride is used in various laboratory experiments to study the structure and function of proteins, enzymes, and other biological molecules. It is also used in drug discovery and development, as a reagent in organic synthesis, and as a ligand for various metals.
Applications De Recherche Scientifique
Anticonvulsant Activity
Research on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which share a core structural similarity to 2-(Cyclopropylamino)-2-(pyridin-4-yl)propanamide dihydrochloride, has demonstrated significant anticonvulsant properties. These compounds have shown broad spectra of activity in preclinical seizure models, suggesting their potential utility as antiepileptic agents (Kamiński et al., 2015).
Antinociceptive Activity
Compounds with structural features similar to this compound have been studied for their antinociceptive (pain-relieving) effects. For instance, certain 3(2H)‐Pyridazinone derivatives have demonstrated more potent antinociceptive activity than aspirin in animal models, highlighting their potential for pain management applications (Doğruer et al., 2000).
Metabolic Regulation
Research into compounds like 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride sesquihydrate, which shares functional groups with this compound, has shown effectiveness in reducing fasting blood glucose levels in various animal models. This indicates potential applications in the treatment of diabetes and metabolic disorders (Kameda et al., 1982).
Immunomodulating Activity
The synthesis and evaluation of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, which are chemically related to the compound , have revealed their capability to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice. This suggests potential applications in immunomodulation and the treatment of infectious diseases (Doria et al., 1991).
Propriétés
IUPAC Name |
2-(cyclopropylamino)-2-pyridin-4-ylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-11(10(12)15,14-9-2-3-9)8-4-6-13-7-5-8;;/h4-7,9,14H,2-3H2,1H3,(H2,12,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANSQVVSGIGKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)(C(=O)N)NC2CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1376539.png)
![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride](/img/structure/B1376540.png)

amine hydrochloride](/img/structure/B1376545.png)


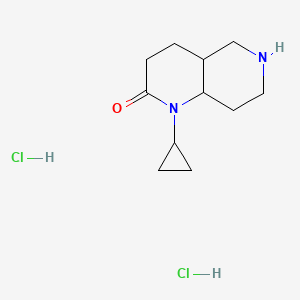
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B1376549.png)
